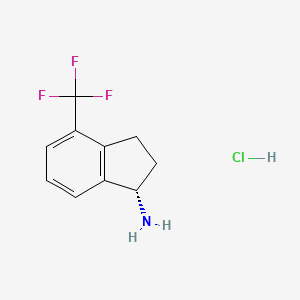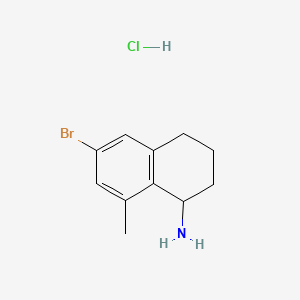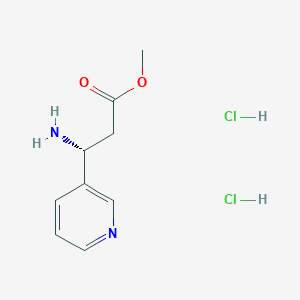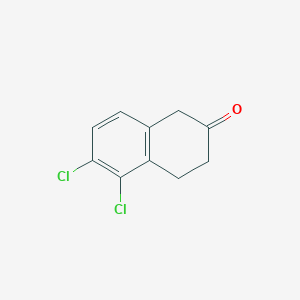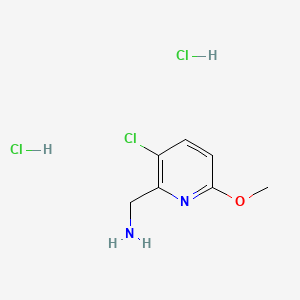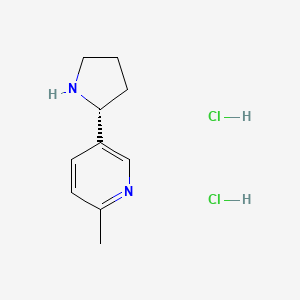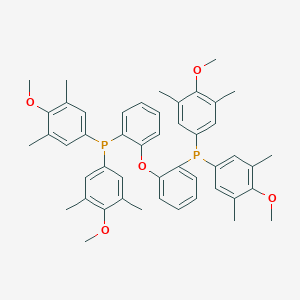
(Oxybis(2,1-phenylene))bis(bis(4-methoxy-3,5-dimethylphenyl)phosphine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Oxybis(2,1-phenylene))bis(bis(4-methoxy-3,5-dimethylphenyl)phosphine) is a complex organophosphorus compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of two phosphine groups attached to an oxybis(2,1-phenylene) backbone, with additional methoxy and dimethylphenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Oxybis(2,1-phenylene))bis(bis(4-methoxy-3,5-dimethylphenyl)phosphine) typically involves the reaction of bis(4-methoxy-3,5-dimethylphenyl)phosphine with an oxybis(2,1-phenylene) derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include toluene or dichloromethane, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
(Oxybis(2,1-phenylene))bis(bis(4-methoxy-3,5-dimethylphenyl)phosphine) can undergo various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The methoxy and dimethylphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Coordination: The phosphine groups can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Electrophiles such as halogens, nitrating agents.
Coordination: Transition metals like palladium, platinum, and rhodium.
Major Products
Oxidation: Phosphine oxides.
Substitution: Functionalized derivatives with various substituents on the aromatic rings.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
(Oxybis(2,1-phenylene))bis(bis(4-methoxy-3,5-dimethylphenyl)phosphine) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes that can catalyze various organic reactions.
Biology: Investigated for its potential as a bioactive compound, with studies exploring its interactions with biological molecules and potential therapeutic applications.
Medicine: Potential use in drug development, particularly in the design of novel pharmaceuticals that target specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (Oxybis(2,1-phenylene))bis(bis(4-methoxy-3,5-dimethylphenyl)phosphine) largely depends on its application. In catalysis, the compound acts as a ligand, coordinating with metal centers to form active catalytic species. These metal-ligand complexes facilitate various chemical transformations by stabilizing transition states and intermediates. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Bis(2-diphenylphosphinophenyl)ether: Another organophosphorus compound with similar coordination properties but different substituents.
Bis(4-methoxyphenyl)phosphine: A simpler phosphine compound with fewer substituents, used in similar catalytic applications.
Triphenylphosphine: A widely used phosphine ligand with different steric and electronic properties.
Uniqueness
(Oxybis(2,1-phenylene))bis(bis(4-methoxy-3,5-dimethylphenyl)phosphine) is unique due to its specific combination of substituents, which impart distinct steric and electronic characteristics. These properties can influence its reactivity, coordination behavior, and overall performance in various applications, making it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
[2-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylphenoxy]phenyl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H52O5P2/c1-29-21-37(22-30(2)45(29)49-9)54(38-23-31(3)46(50-10)32(4)24-38)43-19-15-13-17-41(43)53-42-18-14-16-20-44(42)55(39-25-33(5)47(51-11)34(6)26-39)40-27-35(7)48(52-12)36(8)28-40/h13-28H,1-12H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWCWUVNSVLWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)P(C2=CC=CC=C2OC3=CC=CC=C3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C)C6=CC(=C(C(=C6)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H52O5P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
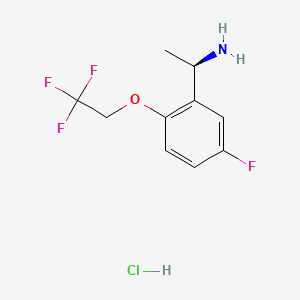
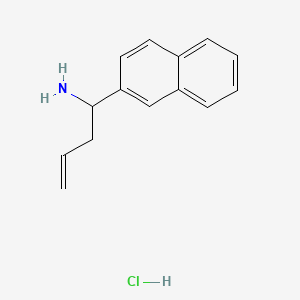
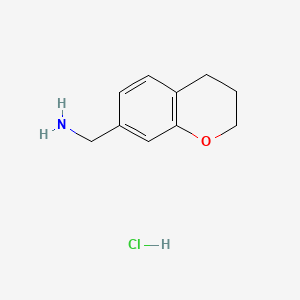
![S-(Trifluoromethyl) [1,1'-biphenyl]-4-carbothioate](/img/structure/B8182027.png)
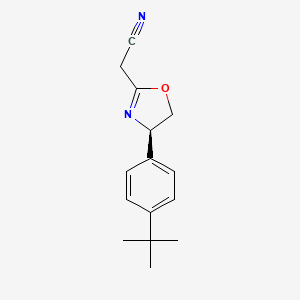
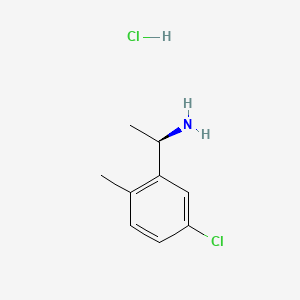
![Benzyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B8182056.png)
